1H-Thieno[3,4-d]imidazole-2(3H)-thione
Overview
Description
1H-Thieno[3,4-d]imidazole-2(3H)-thione is a heterocyclic compound that features a fused ring system consisting of a thieno ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[3,4-d]imidazole-2(3H)-thione typically involves the cyclization of appropriate thieno and imidazole precursors under specific conditions. One common method includes the use of thieno[3,4-d]imidazole derivatives, which are subjected to thiolation reactions to introduce the thione group. The reaction conditions often involve the use of sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and green chemistry principles is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Thieno[3,4-d]imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Thieno[3,4-d]imidazole-2(3H)-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers for electronic devices
Mechanism of Action
The mechanism of action of 1H-Thieno[3,4-d]imidazole-2(3H)-thione involves its interaction with molecular targets through its thione group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, as it can participate in oxidative stress pathways .
Comparison with Similar Compounds
1H-Thieno[3,4-d]imidazole-2(3H)-one: Similar structure but with an oxygen atom instead of sulfur.
1H-Imidazole-2-thione: Lacks the fused thieno ring.
Thieno[3,4-d]pyrimidine-2(3H)-thione: Contains a pyrimidine ring instead of an imidazole ring
Uniqueness: 1H-Thieno[3,4-d]imidazole-2(3H)-thione is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and therapeutic agents .
Properties
IUPAC Name |
1,3-dihydrothieno[3,4-d]imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S2/c8-5-6-3-1-9-2-4(3)7-5/h1-2H,(H2,6,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITVQETUYJVBKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521380 | |
Record name | 1H-Thieno[3,4-d]imidazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40521380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90070-09-0 | |
Record name | 1H-Thieno[3,4-d]imidazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40521380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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